Validated Method Precision Achieved Using Perindopril-d4 as Internal Standard in UPLC-MS/MS Bioequivalence Study
In a validated UPLC-MS/MS method for quantifying perindopril and perindoprilat in human plasma, the use of Perindopril-d4 as the internal standard enabled the method to achieve a coefficient of variation (CV) for precision of ≤ 13.8% and accuracy ranging from 89.6% to 112.4% [1]. This performance is critical for meeting regulatory bioanalytical method validation guidelines.
| Evidence Dimension | Method Precision (CV) and Accuracy |
|---|---|
| Target Compound Data | CV ≤ 13.8%, Accuracy 89.6 - 112.4% |
| Comparator Or Baseline | FDA Bioanalytical Method Validation Guidance: Precision CV ≤ 15% (≤ 20% at LLOQ), Accuracy 85 - 115% (80 - 120% at LLOQ) |
| Quantified Difference | Precision meets guidance with a margin of 1.2% (13.8% vs 15%). Accuracy falls well within the 85-115% range. |
| Conditions | UPLC-MS/MS method with Perindopril-d4 as IS; human plasma samples from 20 healthy subjects; calibration range 0.4 - 80 ng/mL for perindopril. |
Why This Matters
Demonstrates that the internal standard enables a method that meets stringent regulatory requirements for bioequivalence studies, ensuring reliable data for drug development decisions.
- [1] Gu, Y., Cai, H., Guo, J., Huang, X., Yang, H., Yin, Y., Tan, X., He, B., Zhou, X., Liu, X., Wei, W., & Zhang, B. (2020). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. International Journal of Clinical Pharmacology and Therapeutics, 58(2), 79–90. View Source
